molecular formula C25H26N2O4S B301089 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one

Cat. No. B301089
M. Wt: 450.6 g/mol
InChI Key: XXZYNZPNJJDMRX-CMEWOCMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has shown potential in various scientific research applications due to its unique molecular structure and mechanism of action.

Mechanism of Action

The mechanism of action of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways. The compound has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. It has been shown to improve glucose and lipid metabolism in animal models of diabetes. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one in lab experiments include its unique molecular structure and mechanism of action, which make it a promising candidate for further research. The compound has also been shown to have low toxicity and good bioavailability. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to optimize the synthesis method and reduce the cost of the compound.

Synthesis Methods

The synthesis of 2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one is a multistep process that involves the condensation of ethyl 2-cyanoacetate with 4-ethoxyaniline, followed by the reaction of the resulting compound with 3-ethoxy-4-(2-propynyloxy)benzaldehyde. The final step involves the addition of thioacetic acid to form the thiazolidinone ring. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. The compound has also been investigated for its potential as a therapeutic agent for Alzheimer's disease. Its unique molecular structure and mechanism of action make it a promising candidate for further research.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-3-ethyl-1,3-thiazolidin-4-one

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O4S/c1-5-15-31-21-14-9-18(16-22(21)30-8-4)17-23-24(28)27(6-2)25(32-23)26-19-10-12-20(13-11-19)29-7-3/h1,9-14,16-17H,6-8,15H2,2-4H3/b23-17-,26-25?

InChI Key

XXZYNZPNJJDMRX-CMEWOCMCSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)OCC)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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